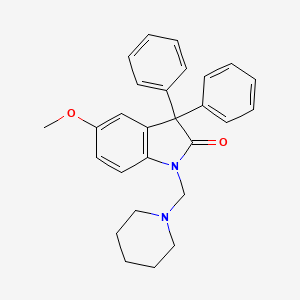
2-Indolinone, 3,3-diphenyl-5-methoxy-1-(piperidinomethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Indolinone, 3,3-diphenyl-5-methoxy-1-(piperidinomethyl)- is a synthetic compound that belongs to the indolinone family. Indolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a methoxy group at the 5-position, two phenyl groups at the 3-position, and a piperidinomethyl group at the 1-position, making it a unique and complex molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Indolinone, 3,3-diphenyl-5-methoxy-1-(piperidinomethyl)- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indolinone Core: The indolinone core can be synthesized through the cyclization of an appropriate precursor, such as an N-aryl-α-chloro-α,α-diphenylacetimidoyl chloride, in the presence of a phase transfer catalyst and sulfuric acid.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate under basic conditions.
Addition of the Piperidinomethyl Group: The piperidinomethyl group can be added through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable leaving group on the indolinone core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-Indolinone, 3,3-diphenyl-5-methoxy-1-(piperidinomethyl)- can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indolinone derivatives.
Aplicaciones Científicas De Investigación
2-Indolinone, 3,3-diphenyl-5-methoxy-1-(piperidinomethyl)- has been studied for various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Indolinone, 3,3-diphenyl-5-methoxy-1-(piperidinomethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to various receptors in the body, modulating their activity and leading to therapeutic effects.
Inhibiting Enzymes: The compound may inhibit specific enzymes involved in disease pathways, thereby reducing disease progression.
Modulating Signaling Pathways: It can affect signaling pathways that regulate cell growth, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Diphenyl-2-indolinone: Lacks the methoxy and piperidinomethyl groups, making it less complex.
5-Methoxy-2-indolinone: Lacks the diphenyl and piperidinomethyl groups, resulting in different biological activities.
1-Piperidinomethyl-2-indolinone: Lacks the diphenyl and methoxy groups, leading to different chemical properties.
Uniqueness
2-Indolinone, 3,3-diphenyl-5-methoxy-1-(piperidinomethyl)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
81252-99-5 |
|---|---|
Fórmula molecular |
C27H28N2O2 |
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
5-methoxy-3,3-diphenyl-1-(piperidin-1-ylmethyl)indol-2-one |
InChI |
InChI=1S/C27H28N2O2/c1-31-23-15-16-25-24(19-23)27(21-11-5-2-6-12-21,22-13-7-3-8-14-22)26(30)29(25)20-28-17-9-4-10-18-28/h2-3,5-8,11-16,19H,4,9-10,17-18,20H2,1H3 |
Clave InChI |
ACZOWMLCQSEUDN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)N(C(=O)C2(C3=CC=CC=C3)C4=CC=CC=C4)CN5CCCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


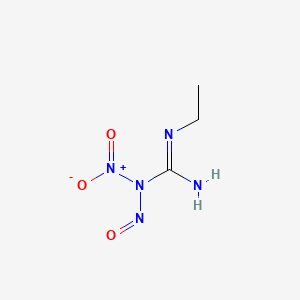
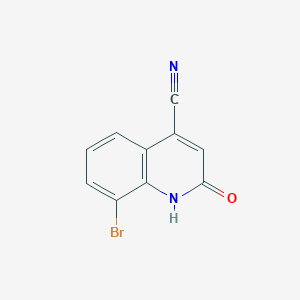
![Ethyl 4-(cyclohexylamino)-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B13112319.png)
![(2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B13112322.png)
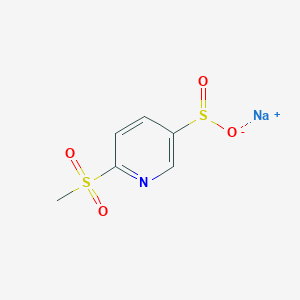
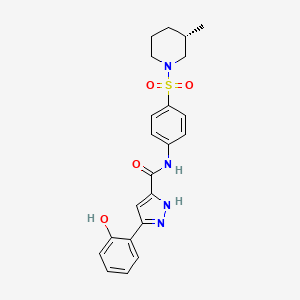


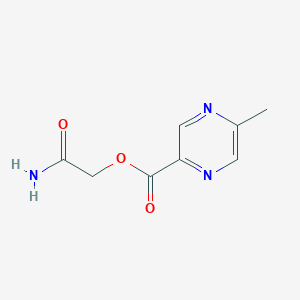

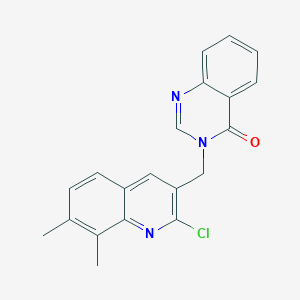

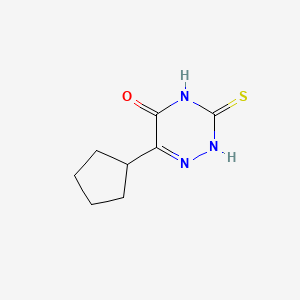
![Octahydro-2H-cyclopenta[b]thiepine](/img/structure/B13112373.png)
